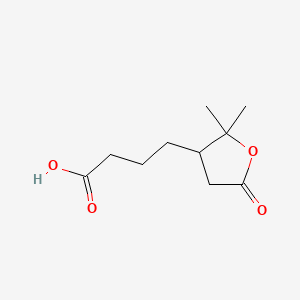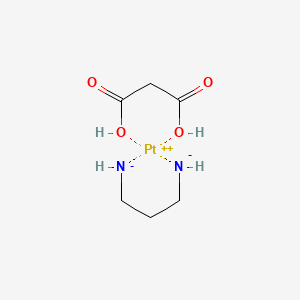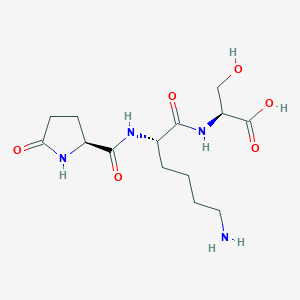
Pyroglutamyllysylserine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyroglutamyllysylserine is a tripeptide composed of pyroglutamic acid, lysine, and serine. This compound is known for its potential applications in various fields, including biochemistry, medicine, and industrial processes. Its unique structure allows it to participate in a range of biochemical reactions, making it a subject of interest in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of pyroglutamyllysylserine typically involves the stepwise coupling of the three amino acids. The process begins with the protection of functional groups to prevent unwanted side reactions. Pyroglutamic acid is first activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). This activated pyroglutamic acid is then reacted with lysine, which has its amino group protected by a suitable protecting group like Boc (tert-butyloxycarbonyl). The resulting dipeptide is then coupled with serine, which also has its hydroxyl group protected, using similar coupling reagents .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using automated peptide synthesizers. These machines allow for the precise control of reaction conditions, ensuring high yields and purity of the final product. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, facilitating easy purification and handling .
Análisis De Reacciones Químicas
Types of Reactions: Pyroglutamyllysylserine can undergo various chemical reactions, including:
Oxidation: The serine residue can be oxidized to form a serine oxide derivative.
Reduction: The pyroglutamic acid moiety can be reduced to form a more reactive intermediate.
Substitution: The lysine residue can participate in nucleophilic substitution reactions, particularly at its amino group
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine (TEA)
Major Products:
Oxidation: Serine oxide derivatives.
Reduction: Reduced pyroglutamic acid intermediates.
Substitution: Lysine derivatives with substituted amino groups
Aplicaciones Científicas De Investigación
Pyroglutamyllysylserine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study peptide bond formation and stability.
Biology: Investigated for its role in protein-protein interactions and enzyme catalysis.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of novel biomaterials and as a building block for synthetic peptides .
Mecanismo De Acción
The mechanism of action of pyroglutamyllysylserine involves its interaction with specific molecular targets, such as enzymes and receptors. The pyroglutamic acid moiety can form stable complexes with metal ions, enhancing its binding affinity to target proteins. The lysine residue can participate in hydrogen bonding and electrostatic interactions, while the serine residue can act as a nucleophile in enzymatic reactions. These interactions facilitate the compound’s biological activity and its role in various biochemical pathways .
Comparación Con Compuestos Similares
Pyroglutamyllysylalanine: Similar structure but with alanine instead of serine.
Pyroglutamyllysylthreonine: Contains threonine instead of serine.
Pyroglutamyllysylglycine: Glycine replaces serine in the structure .
Uniqueness: Pyroglutamyllysylserine is unique due to the presence of serine, which provides additional functional groups for chemical reactions and interactions. This makes it more versatile in biochemical applications compared to its analogs .
Propiedades
Número CAS |
52434-69-2 |
|---|---|
Fórmula molecular |
C14H24N4O6 |
Peso molecular |
344.36 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C14H24N4O6/c15-6-2-1-3-8(12(21)18-10(7-19)14(23)24)17-13(22)9-4-5-11(20)16-9/h8-10,19H,1-7,15H2,(H,16,20)(H,17,22)(H,18,21)(H,23,24)/t8-,9-,10-/m0/s1 |
Clave InChI |
RCPIEMQVRDMETC-GUBZILKMSA-N |
SMILES isomérico |
C1CC(=O)N[C@@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O |
SMILES canónico |
C1CC(=O)NC1C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



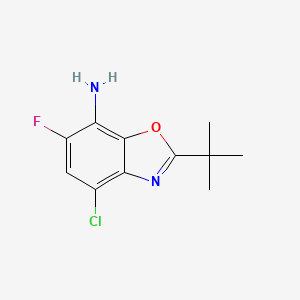
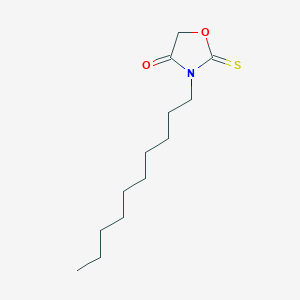



![[3-(Furan-2-yl)-2-methylphenyl]methanol](/img/structure/B12884979.png)
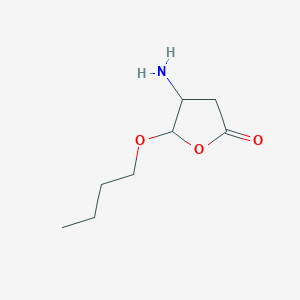
![Benzenesulfonic acid, 2-[(4S)-4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-](/img/structure/B12884991.png)
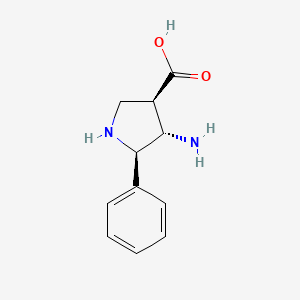
![2-Acetyl-1,2,3,4-tetrahydro-6-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-7-methoxyisoquinoline](/img/structure/B12885019.png)
![Dicyclohexyl(2-(5-(Dicyclohexylphosphino)benzo[d][1,3]dioxol-4-yl)phenyl)phosphine](/img/structure/B12885024.png)
